二甘醇甲醚-d14

描述

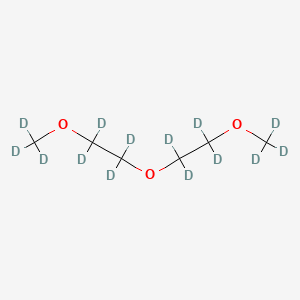

Diglyme-d14 is the labelled analogue of Diglyme . It is used as a reaction medium for Grignard and similar synthesis . The molecular formula of Diglyme-d14 is C6D14O3 and it has a molecular weight of 148.26 . It appears as a colorless oily matter .

Synthesis Analysis

Diglyme-d14 can be synthesized through the reaction of diethylene glycol dimethyl ether and deuterium oxide in the presence of a catalyst, such as sodium or potassium hydroxide. Various methods of synthesis, such as heating and sonicating, have been reported in the literature.

Molecular Structure Analysis

The molecular structure of Diglyme-d14 was investigated using 2H solid-state NMR . Two diglyme molecules coordinate to each sodium ion rigidly, except for rotation of the methyl groups at low temperatures below 233 K . At room temperature, diglyme weakly coordinates to a Na ion through one oxygen atom of the ligand and rotates around the O-Na axis .

Chemical Reactions Analysis

Diglyme-d14 is used as a process solvent in the manufacturing of an intermediate for an active pharmaceutical ingredient . In the manufacturing step involving diglyme, the carboxylic acid group in P0 is reduced to an alcohol in the presence of sodium borohydride, lewis acid, and diglyme as process solvent .

Physical And Chemical Properties Analysis

Diglyme-d14 is slightly soluble in Chloroform, Methanol . It has a boiling point of 162°C and a melting point of -68°C . The density of Diglyme-d14 is 1.035 g/cm3 .

科学研究应用

电池技术: 二甘醇甲醚-d14 在电池技术中发挥着重要作用,尤其是在钠离子电池中。它与钠和石墨形成三元插层化合物,增强了石墨烯层之间的钠扩散,这对于电池性能至关重要 (Gotoh 等,2016).

代谢研究: 它用于研究二(2-甲氧基乙基)醚(二甘醇甲醚)的代谢,特别是它对肝细胞的影响及其作为生殖毒性的潜力 (Richards 等,2005); (Cheever 等,1989).

燃料减排: 二甘醇甲醚因其在添加到柴油-生物柴油混合物中时具有减少排放的潜力而受到研究。这项研究对于开发更清洁、更有效的燃料替代品至关重要 (Nabi 等,2019); (Gill 等,2012).

纳米技术: 在纳米技术中,二甘醇甲醚-d14 用于合成发光的金硫醇纳米簇。这项研究提供了对合成机制和二甘醇甲醚与金簇之间相互作用的见解,这对于推进纳米材料技术至关重要 (Wang 等,2022).

化学分析和结构: 二甘醇甲醚与钼和钨等元素形成配合物,其中其相互作用和结构动力学特别令人感兴趣。此类研究对于理解金属有机配合物的化学至关重要 (Dreisch 等,1993).

生物材料研究: 其应用也扩展到生物材料研究,特别是在改性表面以研究细胞相互作用方面。这包括研究二甘醇甲醚等离子体聚合物对淀粉样纤维网络的影响,这对于开发仿生材料至关重要 (Li 等,2016).

辐射化学研究: 还研究了二甘醇甲醚在室温和沸点下的辐射行为。这项研究可以深入了解材料在极端条件下的稳定性和转变 (Ponomarev 等,2018).

毒理学: 评估其吸入毒性以了解接触对健康的意义,尤其是在使用此类溶剂的工业环境中 (Valentine 等,1999).

乙二醇醚化学: 研究甘醇醚混合物(包括二甘醇甲醚)与锂盐的相行为对于理解溶剂化物形成和离子相互作用至关重要,这在电池技术和有机金属化学中都有应用 (Henderson,2006).

安全和危害

未来方向

属性

IUPAC Name |

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diglyme-d14 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Oxireno[4,5]pyrano[3,2-b]pyridine(9CI)](/img/no-structure.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)